molecular formula C11H19NO5 B11777053 4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid

4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid

Cat. No.: B11777053
M. Wt: 245.27 g/mol
InChI Key: KZKMFHYBYZMBPB-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid typically involves the reaction of 5-methylmorpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various reactions without interference from the amine group. Deprotection is achieved under acidic conditions, where the Boc group is removed, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a morpholine ring. This combination offers distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-5-16-6-8(9(13)14)12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKMFHYBYZMBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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